4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 1,3,5-tris(4-methylphenyl)benzene with nitric acid and water under hydrothermal conditions at 170°C for 24 hours. The resulting product is then treated with sodium hydroxide to adjust the pH to a weakly alkaline state, followed by acidification with hydrochloric acid to precipitate the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes[3][3].
Scientific Research Applications
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar in structure but lacks the triethylphenyl groups, making it less bulky and potentially less versatile in certain applications.
2,4,6-Tri(4-carboxyphenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene ring, which can alter its chemical reactivity and applications.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid):
Uniqueness
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid stands out due to its triethylphenyl core, which adds steric bulk and can influence its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of complex materials and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C33H30O6 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid |
InChI |
InChI=1S/C33H30O6/c1-4-25-28(19-7-13-22(14-8-19)31(34)35)26(5-2)30(21-11-17-24(18-12-21)33(38)39)27(6-3)29(25)20-9-15-23(16-10-20)32(36)37/h7-18H,4-6H2,1-3H3,(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
AAJZYSSISDUBAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)CC)C3=CC=C(C=C3)C(=O)O)CC)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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